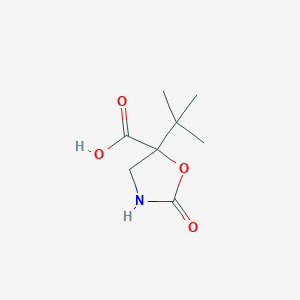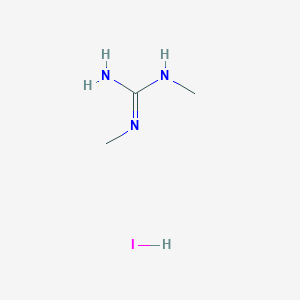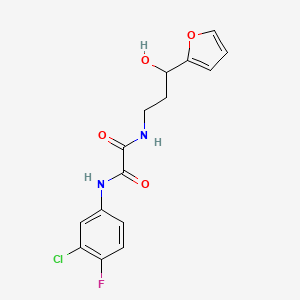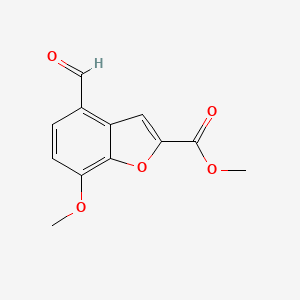
4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of biphenyl compounds can be complex and often involves multi-step reactions. For instance, the synthesis of dimethyl-dihydronaphthalenes involves the reaction of the 4-methylphenyl radical with isoprene, leading to a series of isomerizations and cyclizations, ending with hydrogen atom elimination . Another example is the synthesis of (S)-dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethenedioxy-biphenyl-2,2'-dicarboxylate, which involves a configuration transform promoted by CuI . These studies highlight the intricate nature of biphenyl synthesis and the importance of stereochemistry in the final products.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is often characterized using X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a dihydropyridine derivative was determined to crystallize in the monoclinic P21/c space group with specific unit cell dimensions . Similarly, Schiff base ligands were characterized, and their tautomeric equilibria were studied using UV-vis absorption spectra . These techniques are crucial for understanding the three-dimensional arrangement of atoms within a molecule and their electronic properties.
Chemical Reactions Analysis
The reactivity of biphenyl compounds can vary significantly depending on their functional groups. The study of the reaction dynamics of the 4-methylphenyl radical with isoprene shows the formation of dimethyldihydronaphthalenes as the dominating products . This indicates that biphenyl compounds can participate in complex reaction pathways, leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the crystal structure of a nitrophenyl derivative shows weak intermolecular hydrogen bonds, which can affect the compound's melting point, solubility, and other physical properties . The study of a 1:1 complex of 4-nitrophenol and 4-methylpyridine reveals a hydrogen-bonded dimer with a specific dihedral angle, which can impact the compound's reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Structural Analysis
- 4,4′-Dimethyl-1,1′-biphenyl, an intermediate compound related to 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl, has been studied for its synthesis and various derivatives. These derivatives include products like 4,4′-dimethoxy-1,1′-biphenyl and others, showcasing the compound's versatility in synthetic organic chemistry (Elsom, Mckillop, & Taylor, 2003).
Nanoribbon Formation
- 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides, closely related to 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl, can self-assemble into tubular structures formed by coiled nanoribbons. This property is significant for understanding molecular self-assembly and nanotechnology (Zhang et al., 2017).
Electrochemical Response
- Studies on N,N,N′,N′-tetra(4-methylphenyl)-(1,1′-biphenyl)-4,4′-diamine, a compound structurally related to 4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl, have shown interesting electrochemical responses. These responses are valuable in developing materials for electronic applications (Low et al., 2004).
Fluorescent Probes
- 4-Dimethylamino-4′-cyano-substituted biphenyls, structurally similar to the subject compound, have been investigated as potential fluorescent probes. This research is crucial for developing sensitive and powerful tools in biological and chemical sensing (Maus & Rurack, 2000).
Gas Chromatography-Mass Spectrometry
- Biphenyl derivatives, including dimethyl substituted biphenyls, have been analyzed using combined gas chromatography-mass spectrometry. This analysis is essential for understanding the compound's properties and potential applications in various fields (Laseter, Mende, & Griffin, 1970).
properties
IUPAC Name |
1-(dimethoxymethyl)-4-(4-methylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17-2)18-3/h4-11,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBLJWJRAWMETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)-4'-methyl-1,1'-biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)
![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![3,3-Dimethyl-5-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)oxycyclohexan-1-amine](/img/structure/B3002869.png)
![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B3002871.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)
